Methyl (6-bromohexyl)carbamate
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Overview
Description
Methyl (6-bromohexyl)carbamate is an organic compound with the molecular formula C8H16BrNO2 It is a derivative of carbamic acid and features a bromine atom attached to a hexyl chain, which is further connected to a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (6-bromohexyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 6-bromohexanol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Another method involves the use of dimethyl carbonate as a carbamoylating agent, reacting with 6-bromohexylamine to form the desired carbamate .
Industrial Production Methods
Industrial production of this compound often employs continuous flow systems to enhance efficiency and yield. The use of solid catalysts, such as iron-chrome catalysts, has been reported to improve the selectivity and yield of the desired product . These methods are designed to minimize the use of hazardous reagents and reduce energy consumption, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl (6-bromohexyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted carbamates with different functional groups replacing the bromine atom.
Hydrolysis: The primary products are 6-bromohexylamine and carbon dioxide.
Oxidation and Reduction: Depending on the specific reaction, products can include oxidized or reduced forms of the original compound.
Scientific Research Applications
Methyl (6-bromohexyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions involving carbamates.
Medicine: Research into its potential as a prodrug or as a component in drug delivery systems is ongoing. Its ability to release active amines upon hydrolysis makes it a candidate for targeted drug delivery.
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and other materials to impart desired properties.
Mechanism of Action
The mechanism of action of methyl (6-bromohexyl)carbamate involves its interaction with nucleophiles, leading to the formation of substituted carbamates. The bromine atom acts as a leaving group, facilitating nucleophilic attack. In biological systems, the compound can inhibit enzymes such as acetylcholinesterase by forming a covalent bond with the active site, thereby blocking the enzyme’s activity . This mechanism is similar to that of other carbamate-based inhibitors.
Comparison with Similar Compounds
Similar Compounds
Ethyl (6-bromohexyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
Methyl (6-chlorohexyl)carbamate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl (6-bromoheptyl)carbamate: Similar structure but with a heptyl chain instead of a hexyl chain.
Uniqueness
Methyl (6-bromohexyl)carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro or ethyl analogs. The hexyl chain length also influences its physical properties and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Biological Activity
Methyl (6-bromohexyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in pharmacological applications. This article will review the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
This compound, also known as tert-butyl N-(6-bromohexyl)carbamate, has the following chemical properties:
- Molecular Formula : C₁₁H₂₂BrNO₂
- Molecular Weight : 280.20 g/mol
- CAS Number : 142356-33-0
The biological activity of this compound primarily involves its role as an inhibitor of enzymes such as fatty acid amide hydrolase (FAAH), which is crucial for the metabolism of endocannabinoids and other lipid mediators. Inhibition of FAAH can lead to increased levels of these compounds, which may have therapeutic effects in conditions like pain and inflammation.
Cytotoxicity Assays
In vitro studies have assessed the cytotoxicity of this compound using various cell lines. The MTS assay was employed to evaluate cell viability after treatment with different concentrations of the compound. The results indicated that at concentrations ranging from 0.78 µM to 50 µM, cell viability remained above 50% in HepG2 and SH-SY5Y cell lines, suggesting low cytotoxicity at these doses .
Concentration (µM) | HepG2 Viability (%) | SH-SY5Y Viability (%) |
---|---|---|
0.78 | >50 | >50 |
5 | >50 | >50 |
10 | >50 | >50 |
50 | >50 | >50 |
Enzyme Inhibition Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on FAAH. Inhibition assays revealed that the compound effectively reduced FAAH activity in a dose-dependent manner. Preliminary kinetic studies suggested that the compound acts as a reversible inhibitor, which is advantageous for therapeutic applications .
Case Studies
- Neurodegenerative Disease Models : In studies involving mouse models of Alzheimer's disease, compounds similar to this compound were shown to enhance cognitive function by modulating endocannabinoid signaling pathways. This suggests potential applications in neuroprotection and cognitive enhancement .
- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of this compound in models of acute inflammation. The compound reduced pro-inflammatory cytokine levels, indicating its potential use in treating inflammatory disorders .
Properties
Molecular Formula |
C8H16BrNO2 |
---|---|
Molecular Weight |
238.12 g/mol |
IUPAC Name |
methyl N-(6-bromohexyl)carbamate |
InChI |
InChI=1S/C8H16BrNO2/c1-12-8(11)10-7-5-3-2-4-6-9/h2-7H2,1H3,(H,10,11) |
InChI Key |
ZTMHAGPKYVZUJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCCCCCCBr |
Origin of Product |
United States |
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